Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate
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Overview
Description
Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.
Introduction of the Substituted Phenyl Group: The substituted phenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with a suitable aryl halide under basic conditions.
Formation of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed on the nitro derivatives to revert them back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, amines, and thiols, and the reactions are typically carried out under basic conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), reduced amines (from reduction), and various substituted pyrazole derivatives (from substitution).
Scientific Research Applications
Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-amino-3-[2-(4-methoxyphenyl)ethyl]pyrazole-1-carboxylate: Similar structure but lacks the methyl group on the phenyl ring.
Tert-butyl 5-amino-3-[2-(4-methylphenyl)ethyl]pyrazole-1-carboxylate: Similar structure but lacks the methoxy group on the phenyl ring.
Tert-butyl 5-amino-3-[2-(4-hydroxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a lead compound in drug development and other scientific research applications.
Properties
Molecular Formula |
C18H25N3O3 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C18H25N3O3/c1-12-10-15(23-5)9-7-13(12)6-8-14-11-16(19)21(20-14)17(22)24-18(2,3)4/h7,9-11H,6,8,19H2,1-5H3 |
InChI Key |
ULZINHFVNPPGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCC2=NN(C(=C2)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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